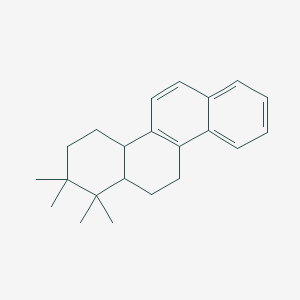![molecular formula C14H12ClNO B14316495 Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide CAS No. 105609-11-8](/img/structure/B14316495.png)
Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide is an organic compound that belongs to the class of amine oxides This compound is characterized by the presence of a benzenamine structure with a 2-chlorophenyl group and a 4-methyl group attached to the nitrogen atom, which is further oxidized to form an N-oxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide typically involves the oxidation of the corresponding amine. One common method is the oxidation of the tertiary amine using hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH). The reaction proceeds as follows:
-
Oxidation with Hydrogen Peroxide
- Reactants: Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, hydrogen peroxide.
- Conditions: The reaction is carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
- Products: this compound.
-
Oxidation with Peroxycarboxylic Acids
- Reactants: Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, peroxycarboxylic acid.
- Conditions: The reaction is typically conducted in an organic solvent at room temperature.
- Products: this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of oxidizing agent and solvent can be adjusted to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more complex structures.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids.
Reduction: Metal hydrides (e.g., sodium borohydride), catalytic hydrogenation.
Substitution: Halogens, nitro groups, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide involves its interaction with molecular targets through its N-oxide functional group. The compound can act as an oxidizing agent, transferring oxygen to other molecules. This property is exploited in various chemical reactions and potential biological activities. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide can be compared with other similar compounds such as:
Benzenamine, N-[(2-methoxyphenyl)methylene]-: Similar structure but with a methoxy group instead of a chloro group.
Benzenamine, 4-chloro-N-methyl-: Lacks the N-oxide functional group.
Benzenamine, N-(phenylmethylene)-: Lacks the chloro and methyl groups.
Uniqueness
The presence of the N-oxide functional group and the specific substitution pattern (2-chlorophenyl and 4-methyl) make this compound unique
Eigenschaften
CAS-Nummer |
105609-11-8 |
|---|---|
Molekularformel |
C14H12ClNO |
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-N-(4-methylphenyl)methanimine oxide |
InChI |
InChI=1S/C14H12ClNO/c1-11-6-8-13(9-7-11)16(17)10-12-4-2-3-5-14(12)15/h2-10H,1H3 |
InChI-Schlüssel |
GQUNLVQAVUMCOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=CC=C2Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




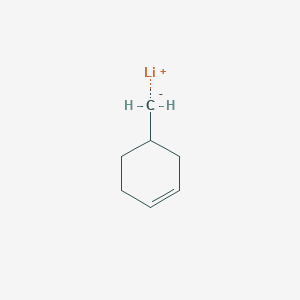
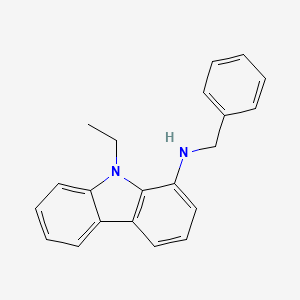
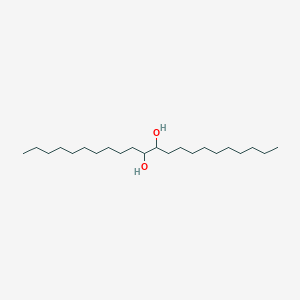
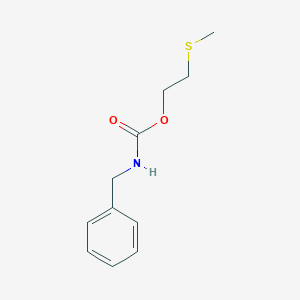
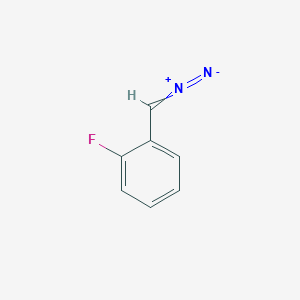


![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)
